![molecular formula C19H20O3 B5882720 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzaldehyde derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has not been fully elucidated. However, studies have shown that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. It may inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. It may also have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde in lab experiments is its potential antitumor and anti-inflammatory activities. It may also be used as a starting material for the synthesis of other compounds. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde. One of the areas of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies may also be conducted to elucidate its mechanism of action and to develop new synthetic methodologies. Additionally, its neuroprotective effects and potential use in the treatment of neurodegenerative diseases may also be explored.
Conclusion:
This compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research may be conducted to fully understand its potential therapeutic properties and to develop new synthetic methodologies.
Méthodes De Synthèse
There are different methods for synthesizing 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, including the use of starting materials such as 3-allyl-5-methoxybenzaldehyde and 2-methylbenzyl alcohol. One of the most common methods involves the reaction of 3-allyl-5-methoxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, resulting in the formation of the desired product.
Applications De Recherche Scientifique
3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has been used in various scientific research applications, including as a starting material for the synthesis of other compounds. It has also been studied for its potential antitumor and anti-inflammatory activities. In addition, it has been used in the development of new synthetic methodologies and as a reagent in organic synthesis.
Propriétés
IUPAC Name |
3-methoxy-4-[(2-methylphenyl)methoxy]-5-prop-2-enylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-7-16-10-15(12-20)11-18(21-3)19(16)22-13-17-9-6-5-8-14(17)2/h4-6,8-12H,1,7,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZXFICZRJLHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2OC)C=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

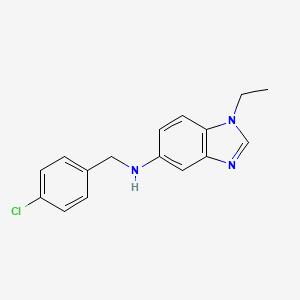
![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)
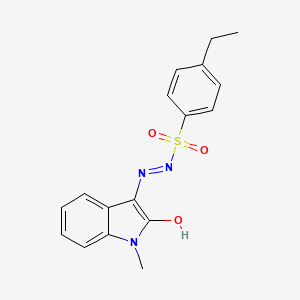
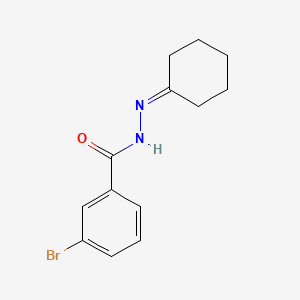
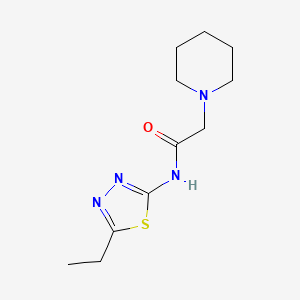
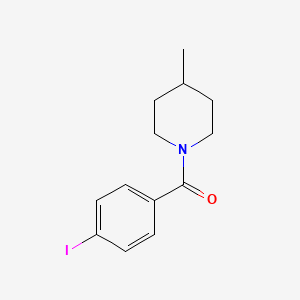
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
